molecular formula C14H14O4 B13998728 Methyl 6,7-dimethoxynaphthalene-2-carboxylate CAS No. 76886-86-7

Methyl 6,7-dimethoxynaphthalene-2-carboxylate

Cat. No.: B13998728
CAS No.: 76886-86-7
M. Wt: 246.26 g/mol
InChI Key: TULPQRWJLLDMQC-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxynaphthalene-2-carboxylate is a naphthalene-derived ester featuring methoxy groups at positions 6 and 7 and a methyl ester at position 2. Its structure combines aromaticity with electron-donating substituents, influencing its electronic properties and reactivity. Key spectral characteristics (e.g., IR peaks at 1672 cm⁻¹ for ester carbonyl and NMR signals for methoxy groups) align with related esters, underscoring its structural authenticity .

Properties

IUPAC Name

methyl 6,7-dimethoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-16-12-7-9-4-5-10(14(15)18-3)6-11(9)8-13(12)17-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULPQRWJLLDMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300393
Record name methyl 6,7-dimethoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76886-86-7
Record name MLS002920378
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 6,7-dimethoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6,7-dimethoxynaphthalene-2-carboxylate typically follows these key steps:

  • Starting Material Selection: Usually begins with a suitably substituted naphthalene derivative such as 6,7-dihydroxynaphthalene or 6,7-dimethoxynaphthalene.
  • Methoxylation: Introduction of methoxy groups at positions 6 and 7 via methylation of hydroxyl groups.
  • Carboxylation and Esterification: Introduction of the carboxylic acid group at position 2, followed by esterification to form the methyl ester.

Methoxylation of 6,7-Dihydroxynaphthalene

A key step is the methylation of hydroxyl groups to form the 6,7-dimethoxy substitution pattern. Based on analogous methods for 1,6-dimethoxynaphthalene synthesis, the following method is adapted:

Parameter Conditions/Details
Starting material 6,7-Dihydroxynaphthalene
Methylating agent Dimethyl sulfate
Base Aqueous NaOH solution (16%)
Solvent system Biphasic system of petroleum ether and aqueous NaOH
Phase transfer catalyst Quaternary ammonium salt (to facilitate methylation in biphasic medium)
Temperature 50–60 °C
Reaction time 3–8 hours total, with staged addition of dimethyl sulfate
Methyl sulfate addition rate Dropwise over 10–60 minutes
Yield and purity High purity 6,7-dimethoxynaphthalene obtained without further solvent purification
Notes Hydrosulfite added to prevent oxidation during methylation

This method is derived from a patent describing 1,6-dimethoxynaphthalene preparation, which is structurally analogous and adaptable for 6,7-substitution. The reaction is efficient, with controlled conditions preventing oxidation and allowing solvent recovery.

Introduction of the Carboxylate Group at Position 2

The carboxylation at position 2 to form the naphthalene-2-carboxylic acid derivative is commonly achieved by oxidation or directed lithiation followed by carboxylation:

  • Oxidation Route: Oxidation of 6-substituted naphthalene-2-carboxylic acid precursors using molecular oxygen in alkaline aqueous solution with persulfuric acid salts as catalysts has been reported for related compounds. This method operates at 50–90 °C over 10+ hours and yields high purity carboxylic acids.

  • Directed Lithiation and Carboxylation: Alternatively, lithiation at position 2 followed by reaction with carbon dioxide can introduce the carboxyl group, though this is less commonly detailed in patents specifically for 6,7-dimethoxynaphthalene derivatives.

Esterification to Methyl Ester

The conversion of the carboxylic acid to the methyl ester is typically done via Fischer esterification or transesterification:

Parameter Conditions/Details
Starting material 6,7-Dimethoxynaphthalene-2-carboxylic acid
Esterification agent Methanol with acid catalyst (e.g., sulfuric acid) or methylating agents like dimethyl sulfate
Alternative method Reaction with sodium methylate in DMF solvent system at elevated temperatures (90–110 °C)
Reaction time 8–10 hours under reflux
Workup Removal of solvent under reduced pressure, followed by acidification and extraction
Yield and purity High purity methyl ester obtained with solvent recovery and washing steps

A related patent describes the preparation of methyl esters of carboxylic acids using sodium methylate in DMF solvent with controlled reflux and subsequent acidification and purification steps. This method is applicable to the methyl esterification of naphthalene carboxylic acids.

Summary Table of Preparation Steps

Step Reagents/Conditions Key Parameters Outcome/Notes
Methoxylation 6,7-Dihydroxynaphthalene, dimethyl sulfate, NaOH, petroleum ether, quaternary ammonium salt 50–60 °C, 3–8 h, staged addition High purity 6,7-dimethoxynaphthalene
Carboxylation Oxidation with O2, persulfuric acid salt catalyst, aqueous alkaline solution 50–90 °C, >10 h 6,7-Dimethoxynaphthalene-2-carboxylic acid
Esterification Methanol, acid catalyst or sodium methylate in DMF 90–110 °C, 8–10 h reflux This compound

Research Findings and Practical Considerations

  • Yield Optimization: Staged addition of methylating agents and controlled temperature are critical to maximize yield and purity during methoxylation.
  • Oxidation Control: Use of persulfuric acid salts as catalysts in oxidation ensures selective carboxylation without over-oxidation or degradation.
  • Solvent Recovery: Biphasic systems and reflux condensation allow recovery of solvents like petroleum ether and methanol, enhancing process sustainability.
  • Purity: High purity products are achievable without extensive chromatographic purification, relying instead on controlled reaction conditions and phase separations.

Perspectives from Varied Sources

  • Patents from Chinese and US sources provide complementary insights: Chinese patents focus on methylation techniques with phase transfer catalysts and solvent recycling, while US patents detail oxidation methods for carboxylation of substituted naphthalenes.
  • Research articles on related naphthalene derivatives highlight multi-step synthetic routes involving protection, substitution, and functional group interconversions that can be adapted for this compound.
  • Industrially, the methods emphasize cost-effectiveness, scalability, and environmental considerations such as solvent recovery and minimized byproducts.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-dimethoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the naphthalene ring .

Scientific Research Applications

Methyl 6,7-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 6,7-dimethoxynaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups
Methyl 6,7-dimethoxynaphthalene-2-carboxylate Naphthalene 6,7-dimethoxy; 2-methyl ester Ester, Methoxy
Ethyl 1-amino-6,7-dimethoxynaphthalene-2-carboxylate Naphthalene 1-amino; 6,7-dimethoxy; 2-ethyl ester Ester, Methoxy, Amino
Sandaracopimaric acid methyl ester Pimarane diterpene Methyl ester at carboxyl position Ester, Cyclic diterpene backbone
Methyl salicylate Benzene 2-methoxy; 1-methyl ester Ester, Methoxy

Key Observations :

  • Naphthalene vs. Benzene Core : The extended conjugation in naphthalene derivatives enhances UV absorption and thermal stability compared to simpler aromatic esters like methyl salicylate .

Comparative Analysis of Physical and Chemical Properties

Table 2: Physical and Spectral Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Shifts (δ, ppm)
This compound ~246.3 (estimated) Not Available ~1672 (C=O), ~1245 (C-O) δ 3.8–4.0 (methoxy), δ 3.9 (ester methyl)
Ethyl 1-amino-6,7-dimethoxynaphthalene-2-carboxylate 245.3 Gum 1672 (C=O), 3457 (N-H) δ 1.41 (ethyl CH3), δ 6.05 (NH2)
Methyl salicylate 152.1 -8 1680 (C=O), 1600 (aromatic) δ 3.9 (ester CH3), δ 6.8–7.5 (aromatic)

Key Findings :

  • Volatility : Methyl esters (e.g., methyl salicylate) exhibit higher volatility than ethyl analogs due to smaller alkyl chains .
  • Polarity: Amino-substituted derivatives (e.g., Ethyl 1-amino-6,7-dimethoxynaphthalene-2-carboxylate) show enhanced solubility in polar solvents compared to non-amino analogs .

Biological Activity

Methyl 6,7-dimethoxynaphthalene-2-carboxylate (MDNC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activities associated with MDNC, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

MDNC has a molecular formula of C12H14O4 and a molecular weight of approximately 246.26 g/mol. The compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of a naphthalene ring, along with a carboxylate group at the 2 position. This specific arrangement contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that MDNC exhibits antimicrobial and anticancer properties. The presence of hydroxyl and methoxy groups enhances its interaction with biological macromolecules, influencing various cellular pathways.

Antimicrobial Activity

Preliminary studies suggest that MDNC may possess antimicrobial properties, potentially making it useful in treating infections caused by pathogenic microorganisms. The interactions facilitated by its functional groups allow MDNC to disrupt microbial cell functions, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

MDNC has been investigated for its anticancer activities, particularly in targeting cancer cells. In vitro studies have demonstrated that MDNC can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effects of MDNC on human cancer cell lines, revealing significant cytotoxicity at low concentrations. The compound induced apoptosis through ROS accumulation, which was confirmed using ROS scavengers that reversed the effects of MDNC treatment.
  • Mechanistic Insights :
    Research into the molecular mechanisms revealed that MDNC downregulates key oncogenic pathways, including those mediated by Ras proteins. This downregulation inhibits downstream signaling pathways crucial for tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MDNC, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
6,7-Dimethoxy-2-naphthoic acid37707-78-1Lacks methyl ester functionalityModerate anticancer activity
Methyl naphthalene-2-carboxylate12345678-XDifferent substitution pattern on naphthalene ringLimited biological activity
4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester76886-86-7Hydroxyl group enhances reactivityAntimicrobial and anticancer properties

The comparative analysis underscores the distinct biological activity attributed to the specific arrangement of methoxy groups in MDNC.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Regioselectivity Control
Chemical MethylationCH₃I, K₂CO₃, DMF, 80°C60-75Moderate
Enzymatic + MethylationCYP199A2, SAM, CH₃I40-50High
One-Pot OxidationKMnO₄, H₂SO₄, followed by CH₃I55-65Low

Basic: How is the crystal structure of this compound resolved using X-ray crystallography?

Methodological Answer:
Crystallographic analysis involves:

Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution : Use direct methods (e.g., SHELXT or SHELXD for small molecules) or dual-space algorithms in OLEX2 .

Refinement : Iterative cycles in SHELXL to optimize atomic positions, thermal parameters, and hydrogen bonding networks. Methoxy groups require careful treatment due to potential rotational disorder .

Q. Key Parameters :

  • Resolution : Aim for <1.0 Å to resolve methoxy conformers.
  • R-Factors : Target R₁ < 5% for high-confidence models.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy protons) and δ 6.5–8.5 ppm (aromatic protons). Integration ratios confirm substitution patterns.
    • ¹³C NMR : Carboxylic ester carbonyl at δ 165–170 ppm; methoxy carbons at δ 55–60 ppm.
  • IR Spectroscopy : Strong C=O stretch ~1700 cm⁻¹; absence of -OH stretches confirms methylation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against microbial targets?

Methodological Answer:

In Vitro Assays :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

Mechanistic Studies :

  • Enzyme Inhibition : Screen for interactions with microbial enzymes (e.g., dihydrofolate reductase) via fluorometric assays.
  • ROS Generation : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction.

Controls : Include 6,7-dihydroxy analogs () to compare methoxy vs. hydroxyl effects on activity.

Advanced: What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Disordered Methoxy Groups : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic motion .
  • Twinned Crystals : Use TWINABS for data scaling and OLEX2 ’s twin refinement module .
  • Hydrogen Bonding Ambiguities : Validate via Hirshfeld surface analysis (CrystalExplorer) to confirm donor-acceptor distances.

Q. Table 2: Refinement Troubleshooting

IssueTool/StrategyOutcome Metric
Disordered MethoxyTLS Parameters in SHELXLReduced R₁ (<5%)
TwinningTWINABS + OLEX2 Twin RefinementHooft y < 0.05
Weak Electron DensityDFT-Optimized ConstraintsImproved Fo-Fc Maps

Advanced: How do substituent effects on the naphthalene ring influence metabolic stability in toxicological studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS. Methoxy groups reduce Phase I oxidation compared to hydroxylated analogs .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with metabolic half-life (t₁/₂).
  • In Vivo Studies : Use rodent models () to assess bioavailability and excretion pathways. 2-Methylnaphthalene data () provides a baseline for comparing methyl vs. methoxy effects.

Q. Key Findings :

  • Methoxy groups enhance metabolic stability by blocking CYP450-mediated oxidation.
  • Carboxylic ester hydrolysis may dominate in vivo, requiring pH-controlled stability assays.

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